molecular formula C7H5N3O3 B1333978 5-Nitro-2-benzimidazolinone CAS No. 93-84-5

5-Nitro-2-benzimidazolinone

Cat. No.: B1333978
CAS No.: 93-84-5
M. Wt: 179.13 g/mol
InChI Key: DLJZIPVEVJOKHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitro-2-benzimidazolinone can be synthesized through the nitration of 2-benzimidazolinone. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzimidazolinone ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Nitro-2-benzimidazolinone can undergo reduction reactions to form 5-amino-2-benzimidazolinone.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with Pd/C catalyst, sodium dithionite.

    Substitution: Sodium methoxide, potassium hydroxide.

Major Products:

Scientific Research Applications

5-Nitro-2-benzimidazolinone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-nitro-2-benzimidazolinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 2-Hydroxybenzimidazole
  • 2-Methylbenzimidazole
  • 5-Chlorobenzimidazole
  • 4-Nitroimidazole
  • 2-Aminobenzimidazole

Comparison: 5-Nitro-2-benzimidazolinone is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

5-nitro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJZIPVEVJOKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059092
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-84-5
Record name 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one
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Record name 5-Nitro-2-benzimidazolinone
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Record name 5-Nitro-2-benzimidazolinone
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Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
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Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
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Record name 1,3-dihydro-5-nitro-2H-benzimidazol-2-one
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Record name 5-Nitro-2-benzimidazolinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper concerning 5-Nitro-2-benzimidazolinone?

A1: The research paper investigates the alkylation of this compound (also referred to as 5-Nitro-1H-benzo[d]imidazol-2(3H)-one in the paper) to create new heterocyclic compounds. [] The researchers specifically focused on achieving monoalkylation of the nitrogen atom in the imidazole ring using potassium carbonate as a base and phase-transfer catalysis. [] They characterized the resulting products using various spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry. [] Additionally, X-ray crystallography was used to analyze the structures of compounds 3a-c. []

Q2: What spectroscopic data is available for the synthesized compounds derived from this compound?

A2: The research article details the use of ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structures of the newly synthesized compounds. [] Although specific spectral data is not provided within the abstract, the paper mentions that these techniques were instrumental in confirming the successful alkylation of this compound and the structures of the resultant products. []

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